Oprozomib - 935888-69-0

Oprozomib

Catalog Number: EVT-287306
CAS Number: 935888-69-0
Molecular Formula: C25H32N4O7S
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oprozomib is a synthetic, orally bioavailable, second-generation proteasome inhibitor. [, , , , , , , ] It is classified as a tripeptide epoxyketone, a class of molecules known for their ability to irreversibly inhibit proteasome activity. [, , , , ] In scientific research, oprozomib serves as a valuable tool for studying the ubiquitin-proteasome system (UPS) and its role in various cellular processes, particularly in the context of cancer research. [, , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

Oprozomib's molecular structure consists of a tripeptide backbone with an epoxyketone group. [, , , , , ] This epoxyketone moiety is critical for its mechanism of action, forming a covalent bond with the active site of the proteasome. [, , , , , ] Structural modifications, particularly at the N-terminus and linker regions, have been explored to enhance its potency, metabolic stability, and oral bioavailability. []

Chemical Reactions Analysis

The primary chemical reaction associated with oprozomib is the nucleophilic attack of the threonine hydroxyl group present in the proteasome's active site on the epoxyketone moiety of oprozomib. [, , , , ] This reaction forms a stable, covalent bond, leading to irreversible inhibition of the proteasome.

In addition to its interaction with the proteasome, oprozomib is metabolized by microsomal epoxide hydrolase (mEH) in the liver. [] This enzymatic reaction results in the hydrolysis of the epoxide ring, forming a diol metabolite. [] This metabolic pathway is crucial for understanding potential drug-drug interactions with oprozomib. []

Mechanism of Action

Oprozomib exerts its biological effects through the irreversible inhibition of the proteasome, a crucial cellular machinery responsible for degrading damaged or misfolded proteins. [, , , , , , , , , , , , , , , , , , , , , ] Specifically, oprozomib targets the chymotrypsin-like activity of the β5 subunit within the proteasome's 20S core particle. [, , , , , , , , ] This inhibition leads to the accumulation of polyubiquitinated proteins, triggering a cascade of events, including endoplasmic reticulum stress, activation of apoptotic pathways, and ultimately, cell death. [, , , , , , , , , , ] Notably, recent studies have shown that oprozomib, unlike other proteasome inhibitors, can overcome compensatory hyperactivation of other proteasome subunits, achieving pan-proteasome subunit inhibition. []

Applications
  • In vitro studies: Oprozomib has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including multiple myeloma, Waldenström macroglobulinemia, head and neck squamous cell carcinoma, triple-negative breast cancer, leukemia, and lung cancer. [, , , , , , , , , , , , , , , , , , , ] These studies have helped elucidate the molecular mechanisms underlying its anti-cancer activity and its potential to overcome drug resistance. [, , , , , , , , , , , , , ]

  • In vivo studies: Preclinical studies in animal models have shown that oprozomib effectively inhibits tumor growth in multiple myeloma, hepatocellular carcinoma, and head and neck squamous cell carcinoma. [, , ] These studies provide further evidence for its potential as an anti-cancer therapeutic. [, , ]

  • Drug development: Oprozomib has been investigated in several clinical trials for treating various hematologic malignancies, including multiple myeloma and Waldenström macroglobulinemia. [, , , , , , , ] These trials aim to evaluate its safety, tolerability, and efficacy in humans. [, , , , , , , ]

Future Directions
  • Overcoming drug resistance: Further research is needed to understand and overcome mechanisms of resistance to oprozomib in various cancers. [, , , , , , , , , , ] Combination therapies with other anti-cancer agents, such as histone deacetylase inhibitors or autophagy inhibitors, hold promise for enhancing its efficacy and overcoming drug resistance. [, , , , ]

  • Expanding therapeutic applications: While oprozomib has been primarily studied in hematologic malignancies, exploring its potential in solid tumors, such as lung cancer and ovarian cancer, warrants further investigation. [, , ]

  • Enhancing delivery and targeting: Developing novel delivery systems or formulations to improve oprozomib's bioavailability and target specific cancer cells could enhance its therapeutic index and reduce potential side effects. []

  • Exploring its role in non-cancerous diseases: Given the involvement of the ubiquitin-proteasome system in various cellular processes, investigating oprozomib's potential in other diseases, such as fibrotic diseases or neurodegenerative disorders, could lead to novel therapeutic applications. [, ]

Properties

CAS Number

935888-69-0

Product Name

Oprozomib

IUPAC Name

N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C25H32N4O7S

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18-,19-,25+/m0/s1

InChI Key

SWZXEVABPLUDIO-WSZYKNRRSA-N

SMILES

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C

Solubility

Soluble in DMSO, not in water

Synonyms

ONX0912; ONX-0912; ONX 0912; PR047; PR-047; PR 047.

Canonical SMILES

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C

Isomeric SMILES

CC1=NC=C(S1)C(=O)N[C@@H](COC)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.